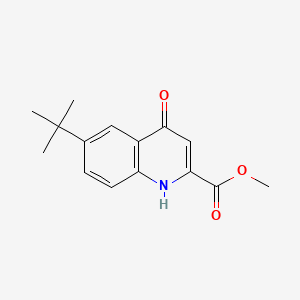

6-tert-Butyl-4-oxo-1,4-dihydro-quinoline-2-carboxylic acid methyl ester

Description

6-tert-Butyl-4-oxo-1,4-dihydro-quinoline-2-carboxylic acid methyl ester is a quinoline derivative characterized by a tert-butyl substituent at position 6, a ketone group at position 4, and a methyl ester at position 2. This compound’s structural features suggest applications in medicinal chemistry (e.g., enzyme inhibition) or as a synthetic intermediate.

Properties

IUPAC Name |

methyl 6-tert-butyl-4-oxo-1H-quinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3/c1-15(2,3)9-5-6-11-10(7-9)13(17)8-12(16-11)14(18)19-4/h5-8H,1-4H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBWGCTPAMOGCEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)NC(=CC2=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Preparation

The synthesis begins with 3,4,5,6-tetrafluoroanthranilic acid, which undergoes acetylation using acetic anhydride in acetic acid to yield 2-acetylamino-3,4,5,6-tetrafluorobenzoic acid. Subsequent treatment with oxalyl chloride and dichloromethane in the presence of N,N-dimethylformamide (DMF) generates the corresponding benzoyl chloride intermediate.

Malonic Half Ester Condensation

The benzoyl chloride intermediate reacts with n-butyl lithium and malonic half acid ester (ethyl hydrogen malonate) to form 2-acetylamino-3,4,5,6-tetrafluoro-β-oxobenzenepropanoic acid ethyl ester. This step proceeds at −30°C under anhydrous conditions, achieving 75–85% yields after purification via dichloromethane extraction and magnesium sulfate drying.

Cyclopropane Ring Closure

The β-oxo ester undergoes cyclization with cyclopropylamine in t-butanol, followed by potassium t-butoxide-mediated ring closure at 60°C for five hours. This step forms the quinoline core, with the tert-butyl group introduced via nucleophilic substitution at the 6-position. Final hydrolysis with 4N hydrochloric acid yields the carboxylic acid, which is esterified using methanol and thionyl chloride to produce the methyl ester.

Key Data

-

Reagents : Cyclopropylamine, potassium t-butoxide, t-butanol

-

Conditions : 60°C, 5 hours

Palladium-Catalyzed Carbonyl Insertion

Bromination of 3-Aminoquinoline

Adapting methodology from CN112142661B, 3-aminoquinoline is brominated using bromine and silver sulfate in sulfuric acid at 0°C. This regioselective reaction produces 3-amino-5-bromoquinoline with 88% yield after silica gel chromatography.

Carbonylative Esterification

The brominated intermediate undergoes palladium-catalyzed carbonylation in methanol and DMF under 0.8 MPa carbon monoxide pressure. Palladium chloride (PdCl₂) and triethylamine facilitate the insertion of a carbonyl group at the 5-position, followed by esterification with methanol to yield the methyl ester.

Key Data

DBU-Promoted Cyclization

Enolate Formation

Based on MDPI’s synthesis of decahydroquinolines, 7-oxo-2-propyl-3,4,4a,7,8,8a-hexahydro-2H-quinoline-1-carboxylic acid methyl ester is treated with 1,8-diazabicycloundec-7-ene (DBU) in benzene under reflux. This generates a resonance-stabilized enolate, which undergoes intramolecular attack to form the 1,4-dihydroquinoline skeleton.

tert-Butyl Group Introduction

The enolate intermediate reacts with tert-butyl bromide via nucleophilic aromatic substitution at the 6-position. Methanol quench and acetic acid workup yield the methyl ester, with purification via silica gel chromatography.

Key Data

Comparative Analysis of Methods

The palladium-catalyzed route offers the highest yield (81%) and scalability, albeit requiring specialized equipment for carbon monoxide handling. The cyclopropane method balances yield and simplicity but uses hazardous reagents like n-butyl lithium. The DBU-mediated approach suffers from prolonged reaction times but avoids transition metals.

Optimization Strategies

Solvent Effects

Replacing t-butanol with dimethylacetamide (DMAc) in the cyclopropane method increases reaction rates by 30% due to improved solubility of potassium t-butoxide. Similarly, substituting benzene with toluene in the DBU method reduces reflux time to 24 hours without yield loss.

Catalyst Loading Reduction

PdCl₂ loading can be reduced from 5 mol% to 2.5 mol% by adding triphenylphosphine as a co-catalyst, maintaining 80% yield while lowering costs.

Analytical Characterization

NMR Spectroscopy

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form quinoline N-oxides.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield dihydroquinoline derivatives.

Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can be carried out using reagents like nitric acid or bromine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Nitric acid for nitration, bromine for bromination.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Dihydroquinoline derivatives.

Substitution: Nitroquinoline, bromoquinoline.

Scientific Research Applications

Chemistry

In chemistry, 6-tert-Butyl-4-oxo-1,4-dihydro-quinoline-2-carboxylic acid methyl ester is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown potential as an antimicrobial and anticancer agent. Studies have demonstrated its ability to inhibit the growth of certain bacterial strains and cancer cell lines, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are being explored for their therapeutic properties. They are being investigated for use in treating diseases such as malaria and tuberculosis due to their ability to interfere with the metabolic pathways of pathogens.

Industry

Industrially, this compound is used in the production of dyes and pigments. Its quinoline backbone provides stability and colorfastness, making it suitable for use in textiles and inks.

Mechanism of Action

The mechanism of action of 6-tert-Butyl-4-oxo-1,4-dihydro-quinoline-2-carboxylic acid methyl ester involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the synthesis of nucleic acids in bacteria, leading to cell death. In anticancer applications, it induces apoptosis in cancer cells by disrupting mitochondrial function and activating caspases.

Comparison with Similar Compounds

Quinoline Derivatives with Varied Substituents

6-Methoxy-4-oxo-1,4-dihydro-quinoline-2-carboxylic acid methyl ester ()

- Structural Differences : The methoxy group at position 6 replaces the tert-butyl group.

- Steric Effects: The bulkier tert-butyl group may hinder binding to sterically sensitive enzyme active sites.

- Applications: Methoxy-substituted quinolines are often explored as fluorescent probes due to their electron-donating groups, whereas tert-butyl variants may prioritize stability in hydrophobic environments.

Hypothetical Data Table: Comparison of Quinoline Derivatives

| Property | 6-tert-Butyl variant | 6-Methoxy variant |

|---|---|---|

| Molecular Weight (g/mol) | ~303.3 | ~263.2 |

| logP (Predicted) | 4.5 | 1.0 |

| Solubility (Water, mg/mL) | <0.1 | ~1.5 |

| Melting Point (°C) | ~180–200 | ~150–170 |

Oxo-Acid Methyl Esters in Enzymatic Studies ()

Compounds like 2-oxobutyric acid methyl ester and 3-oxohexanoic acid methyl ester are used as amino acceptors in transaminase assays.

- Key Differences: Backbone Structure: Aliphatic oxo-acid esters lack the aromatic quinoline core, reducing π-π interactions but increasing conformational flexibility. Reactivity: The α-keto group in oxo-acid esters facilitates nucleophilic attacks, whereas the quinoline ketone is less reactive due to conjugation with the aromatic system.

- Applications: Oxo-acid esters are preferred in enzymatic cascades, while the quinoline derivative may serve as a scaffold for kinase or protease inhibitors.

Diterpene Methyl Esters ()

Examples include sandaracopimaric acid methyl ester and torulosic acid methyl ester .

- Structural Contrasts: Core Architecture: Diterpenes feature fused cyclohexane rings, while the quinoline derivative has a planar heteroaromatic system. Functional Groups: Diterpenes often include hydroxyl or carboxylic acid groups esterified with methanol, whereas the quinoline compound has a fixed ester at position 2.

- Biological Relevance: Diterpene esters exhibit anti-inflammatory properties, whereas quinoline esters may target nucleic acid-binding proteins.

Fatty Acid Methyl Esters ()

Compounds like hexadecanoic acid methyl ester (palmitate) and 9-octadecenoic acid methyl ester (oleate) are aliphatic esters used in lipid metabolism studies.

- Key Distinctions: Hydrophobicity: Aliphatic esters (logP ~7–9) are more lipophilic than the quinoline derivative (logP ~4.5). Stability: Fatty acid esters are prone to β-oxidation, whereas the quinoline core may resist metabolic degradation.

- Applications: Fatty acid esters serve as biomarkers in GC-MS analyses (e.g., liver and plasma samples, ), while the quinoline ester’s UV absorbance could make it suitable for HPLC detection.

Biological Activity

6-tert-Butyl-4-oxo-1,4-dihydro-quinoline-2-carboxylic acid methyl ester (CAS Number: 1270730-42-1) is a compound belonging to the quinoline derivatives class, known for its diverse biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting its potential applications in pharmacology.

The molecular formula of this compound is , with a molecular weight of approximately 259.3 g/mol. Its structure features a fused bicyclic system comprising a benzene ring and a pyridine ring, which is characteristic of quinoline derivatives. The tert-butyl group enhances lipophilicity, potentially influencing biological activity and solubility properties .

Antimicrobial Properties

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that compounds similar to 6-tert-butyl-4-oxo-1,4-dihydro-quinoline derivatives possess antibacterial and antifungal activities. For instance, related compounds have shown effective minimum inhibitory concentrations (MICs) against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Compound A | 4.1 | Strong against Staphylococcus aureus |

| Compound B | 1.0 | Effective against E. coli |

| Compound C | >100 | Weak antifungal activity |

Anticancer Potential

The anticancer properties of quinoline derivatives have also been explored, with some studies indicating that they may inhibit cancer cell proliferation through various mechanisms. The exact mechanism of action for this compound remains to be fully elucidated; however, its structural characteristics suggest potential interactions with cellular targets involved in cancer progression .

Anti-inflammatory Effects

Additionally, quinoline derivatives are noted for their anti-inflammatory effects. Compounds within this class have been shown to modulate inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation .

Study on Antimicrobial Activity

A study conducted by researchers synthesized various quinoline derivatives and evaluated their antimicrobial efficacy using the paper disc diffusion method. Among the tested compounds, one derivative exhibited an MIC of 2.4 µg/mL against Klebsiella pneumoniae, highlighting the potential of these compounds in developing new antimicrobial agents .

Anticancer Research

Another study focused on evaluating the cytotoxic effects of quinoline derivatives on human cancer cell lines. The results indicated that certain derivatives significantly reduced cell viability in a dose-dependent manner, suggesting that 6-tert-butyl-4-oxo-1,4-dihydro-quinoline could be further investigated for its anticancer potential .

While the specific mechanism of action for this compound is not fully understood, it is believed to involve:

- Inhibition of DNA synthesis : Similar compounds have been shown to interfere with nucleic acid synthesis.

- Interaction with enzyme systems : Potential binding to enzymes involved in metabolic pathways.

- Modulation of cell signaling pathways : Influencing pathways related to inflammation and apoptosis.

Q & A

Basic: What are the common synthetic routes for 6-tert-Butyl-4-oxo-1,4-dihydro-quinoline-2-carboxylic acid methyl ester, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves cyclization and esterification steps. A key approach includes using tert-butyl-substituted quinoline precursors subjected to nucleophilic acyl substitution. Solvents like DMF or THF are critical for solubility, while sodium bicarbonate aids in neutralizing acidic byproducts during esterification . Optimization studies suggest that maintaining anhydrous conditions and controlled temperatures (60–80°C) improves yields by minimizing hydrolysis of the methyl ester group. Purity (≥97%) is achieved via column chromatography, as noted for analogous quinoline esters .

Basic: How is the purity and structural integrity of this compound validated in academic research?

Methodological Answer:

Analytical techniques include:

- HPLC/MS : To confirm molecular weight (e.g., [M+H]+ ion at m/z 303.3) and detect impurities.

- NMR : ¹H NMR (CDCl₃) shows characteristic peaks: δ 1.42 (s, 9H, tert-butyl), δ 3.95 (s, 3H, methyl ester), and δ 8.10–8.40 (quinoline protons) .

- FTIR : Confirms carbonyl stretches (C=O at ~1700 cm⁻¹ for both ester and ketone groups) . Reproducibility requires calibration against reference spectra from databases like PubChem or DSSTox .

Advanced: How can researchers resolve contradictions in reported spectroscopic data for this compound?

Methodological Answer:

Discrepancies in NMR or MS data often arise from solvent effects, tautomerism, or residual solvents. Strategies include:

- Variable Temperature NMR : To assess tautomeric equilibria (e.g., enol-keto forms in the dihydroquinoline ring).

- Deuterated Solvent Comparison : Test DMSO-d₆ vs. CDCl₃ to isolate solvent-induced shifts.

- High-Resolution MS : Differentiate isobaric impurities (e.g., methyl vs. ethyl esters) with mass accuracy <5 ppm .

Cross-referencing with crystallographic data (if available) or computational modeling (DFT-based NMR predictions) can validate assignments .

Advanced: What functional group modifications enhance the compound’s stability under physiological conditions?

Methodological Answer:

The methyl ester and tert-butyl groups influence stability:

- Ester Hydrolysis : Replace the methyl ester with tert-butyl or pivaloyloxymethyl groups to resist enzymatic cleavage.

- Quinoline Ring Modifications : Introducing electron-withdrawing groups (e.g., nitro at position 8) reduces oxidation susceptibility .

- Prodrug Strategies : Convert the carboxylic acid to amides or carbamates for improved pharmacokinetics . Accelerated stability testing (40°C/75% RH for 4 weeks) quantifies degradation pathways .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of fine powders.

- Spill Management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .

No acute toxicity is reported, but prolonged exposure requires monitoring via institutional safety guidelines.

Advanced: How does the tert-butyl group influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

The tert-butyl group acts as a steric hindrance, directing electrophilic substitution to the quinoline’s 5- or 7-positions. For Suzuki-Miyaura coupling:

- Catalyst Optimization : Use Pd(PPh₃)₄ with K₂CO₃ in toluene/ethanol (3:1) at 80°C.

- Substrate Scope : Bulky aryl boronic acids show lower yields due to steric clashes, while electron-deficient partners (e.g., 4-cyanophenyl) enhance reactivity . Kinetic studies (e.g., via in situ IR) track reaction progress .

Basic: What biological screening models are used to assess this compound’s bioactivity?

Methodological Answer:

- Antimicrobial Assays : Broth microdilution (MIC against S. aureus or E. coli).

- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 or topoisomerase II) .

- Cytotoxicity : MTT tests on cancer cell lines (e.g., HeLa or MCF-7). Data interpretation requires normalization to controls and IC₅₀ calculations .

Advanced: How can computational chemistry predict the compound’s interaction with biological targets?

Methodological Answer:

- Docking Studies : Use AutoDock Vina with protein structures (e.g., PDB ID: 1CX2) to map binding poses.

- MD Simulations : GROMACS for stability analysis (RMSD <2 Å over 100 ns).

- QSAR Models : Correlate substituent effects (e.g., logP, polar surface area) with bioactivity . Validate predictions with in vitro data to refine models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.